molecular formula C13H13NO2 B271528 N-(furan-2-ylmethyl)-3-methylbenzamide

N-(furan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B271528
M. Wt: 215.25 g/mol
InChI Key: ALHHMPRUZZNJEH-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl core linked to a furan-2-ylmethyl amine moiety. The furan ring introduces π-electron density and steric effects, which may influence coordination behavior with metal catalysts, while the methyl group on the benzamide backbone modulates electronic properties.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbenzamide

InChI

InChI=1S/C13H13NO2/c1-10-4-2-5-11(8-10)13(15)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

ALHHMPRUZZNJEH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CO2

solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring and a benzamide structure, which contribute to its pharmacological properties. The molecular formula is C12H13NOC_{12}H_{13}NO, with a molecular weight of approximately 201.24 g/mol. The presence of the furan moiety is significant as it is known to enhance biological activity through various mechanisms.

Biological Activity

1. Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. These properties are hypothesized to arise from its ability to interact with specific biological targets involved in pain pathways and inflammatory processes.

  • Mechanism of Action : The compound likely interacts with enzymes and receptors associated with inflammation, potentially inhibiting their activity. This interaction could modulate signaling pathways related to pain perception and inflammatory responses.

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications can enhance or alter activity:

Compound NameStructure FeaturesBiological Activity
N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamideBromine substitutionPotentially enhanced antimicrobial properties
N-(furan-2-ylmethyl)-4-chloro-3-methylbenzamideChlorine substitutionMay exhibit different reactivity
N-(furan-2-ylmethyl)-4-nitrobenzamideNitro group substitutionIncreased reactivity due to electron-withdrawing effect

This table illustrates how variations in the substituents on the benzamide ring can impact the compound's biological profile.

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies have been conducted to evaluate the anti-inflammatory effects of this compound on various cell lines. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to specific protein targets involved in inflammation. These studies indicated favorable interactions with cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that incorporate furan derivatives into benzamide structures. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction time .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Pharmacokinetic Studies : To understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The 2-hydroxy-1,1-dimethylethyl analog achieves higher yields (62%) via acid chloride coupling compared to ester-based routes (11% via carboxylic acid) . This suggests that N-(furan-2-ylmethyl)-3-methylbenzamide may similarly benefit from acid chloride intermediates.
  • Thermal Stability : The hydroxy-substituted analog exhibits a well-defined melting point (81–83°C), indicative of crystalline stability, whereas furan derivatives might display lower melting points due to reduced hydrogen-bonding capacity .
  • Directing Group Utility : The hydroxy-dimethylethyl group forms stable N,O-bidentate chelates with transition metals (e.g., Pd, Ru), enabling regioselective C–H activation . The furan substituent, while π-rich, may exhibit weaker coordination due to steric hindrance from the aromatic ring.

Spectroscopic and Crystallographic Characterization

  • NMR and IR : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized by distinct $ ^1H $ NMR signals for hydroxyl protons (δ ~2.5 ppm) and methyl groups (δ 1.2–1.4 ppm) . For the furan derivative, characteristic peaks for furan protons (δ 6.2–7.4 ppm) and methylene linkages (δ ~4.5 ppm) would dominate.
  • X-ray Crystallography: The hydroxy-dimethylethyl analog forms a monoclinic crystal system (space group $ P2_1/c $) with intramolecular O–H···O hydrogen bonds stabilizing the structure . In contrast, the furan derivative’s crystal packing may rely on weaker C–H···π interactions due to the absence of hydroxyl groups.

Functional Group Impact on Reactivity

  • Electronic Effects : The electron-donating methyl group on the benzamide enhances electron density at the carbonyl, facilitating metal coordination. The furan ring’s conjugated π-system may further stabilize transition states in catalytic cycles.
  • Steric Effects : The bulky 2-hydroxy-1,1-dimethylethyl group restricts conformational flexibility, favoring five-membered chelate formation . The furan-2-ylmethyl group, while less bulky, may still impose steric constraints depending on substitution patterns.

Preparation Methods

Amidation of 3-Methylbenzoyl Chloride with Furfurylamine

The most direct route involves reacting 3-methylbenzoyl chloride with furfurylamine under basic conditions. This method typically employs triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction .

Procedure :

  • Reagents : 3-Methylbenzoyl chloride (1.0 equiv), furfurylamine (1.2 equiv), TEA (2.0 equiv), dichloromethane (DCM) solvent.

  • Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup : Extract with water, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate, 3:1) .

Key Data :

  • Yield : 82–89% .

  • Purity : >95% (HPLC).

  • Characterization : ¹H NMR (CDCl₃) δ 7.75–7.25 (m, aromatic), 6.45–6.30 (m, furan), 4.55 (d, J = 5.5 Hz, CH₂) .

Coupling Reactions Using Carbodiimide Reagents

Alternative methods utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid .

Procedure :

  • Reagents : 3-Methylbenzoic acid (1.0 equiv), furfurylamine (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), DMF solvent.

  • Conditions : Stir at room temperature for 24 hours.

  • Workup : Dilute with ethyl acetate, wash with brine, and recrystallize from ethanol .

Key Data :

  • Yield : 75–80% .

  • Advantage : Avoids handling corrosive acid chlorides.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. This method is adapted from protocols for analogous benzamides .

Procedure :

  • Reagents : 3-Methylbenzoic acid (1.0 equiv), furfurylamine (1.1 equiv), EDC/HOBt (1.2 equiv each), DMF solvent.

  • Conditions : Microwave at 100°C for 15 minutes.

  • Workup : Purify via flash chromatography .

Key Data :

  • Yield : 88–92% .

  • Reaction Time : 15 minutes vs. 24 hours conventionally .

Catalytic Methods Using Ionic Liquids

Ionic liquids like [CholineCl][ZnCl₂]₃ enhance reaction efficiency by acting as both solvent and catalyst. Adapted from multicomponent syntheses :

Procedure :

  • Reagents : 3-Methylbenzoic acid (1.0 equiv), furfurylamine (1.1 equiv), [CholineCl][ZnCl₂]₃ (20 mol%).

  • Conditions : Heat at 80°C for 40 minutes.

  • Workup : Extract with ethyl acetate, evaporate, and recrystallize .

Key Data :

  • Yield : 94–95% .

  • Catalyst Recycling : Retains 90% activity after three cycles .

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Advantages
Amidation (Acid Chloride)TEA0°C → RT13 h82–89%High purity, straightforward
EDC/HOBt CouplingEDC/HOBtRT24 h75–80%No acid chloride handling
MicrowaveEDC/HOBt100°C (MW)15 min88–92%Rapid, energy-efficient
Ionic Liquid[CholineCl][ZnCl₂]₃80°C40 min94–95%Recyclable catalyst, solvent-free

Purification and Characterization

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1) .

  • Recrystallization : Ethanol or methanol yields crystalline product .

  • Analytical Data :

    • FT-IR : 1630 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) .

    • MS (ESI) : m/z 229.1 [M+H]⁺ .

Challenges and Optimizations

  • Side Reactions : Over-alkylation of furfurylamine is mitigated by using excess carboxylic acid .

  • Catalyst Loading : >20 mol% ionic liquid reduces yield due to viscosity .

  • Scale-Up : Microwave and ionic liquid methods are scalable with >90% yield maintained at 100 g scale .

Industrial Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors .

  • Agrochemicals : Functionalized benzamides exhibit herbicidal activity .

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